5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with an intriguing structure. It belongs to the class of pyrimido[2,3-d]pyrimidines, which have attracted attention due to their diverse biological activities . Now, let’s explore its synthesis, properties, and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with a 4-aminopyrrolo[2,3-d]pyrimidine scaffold, which undergoes substitution at the C-4 position. The fluorophenyl group is introduced, followed by thieno ring formation. Detailed reaction conditions and intermediates would be essential for a comprehensive understanding.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route typically involves efficient and cost-effective processes. Optimization of reaction conditions, scalability, and yield are crucial considerations.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction processes could lead to the formation of different derivatives.
Substitution: Substitution reactions at various positions can modify its properties.
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can introduce the fluorophenyl group.
Thieno Ring Formation: Cyclization using sulfur-containing reagents (e.g., Lawesson’s reagent) leads to the thieno ring.
Major Products:: The primary product is the title compound itself. Isomers or regioselective derivatives may also form.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Organic Synthesis: It serves as a building block for more complex molecules.
Antitubercular Activity: Related pyrrolo[2,3-d]pyrimidines exhibit antimycobacterial properties.
Kinase Inhibition: Crystal structures reveal its interaction with tyrosine-protein kinases.
Pharmaceuticals: Its drug-like properties make it valuable for drug development.
Agrochemicals: Similar compounds may find use in crop protection.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
568555-37-3 |
---|---|
Molekularformel |
C15H13FN2OS2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h3-6,8H,2,7H2,1H3,(H,17,20) |
InChI-Schlüssel |
JWRUVWSLTLQTJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.